molecular formula C13H19NO B7860925 N-[(4-ethoxyphenyl)methyl]cyclobutanamine

N-[(4-ethoxyphenyl)methyl]cyclobutanamine

Cat. No.: B7860925
M. Wt: 205.30 g/mol
InChI Key: AEJHYIKJCCMLMT-UHFFFAOYSA-N
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Description

N-[(4-Ethoxyphenyl)methyl]cyclobutanamine is a small organic molecule featuring a cyclobutane ring fused to an amine group, with a benzyl substituent bearing a para-ethoxy group (–OCH₂CH₃) on the aromatic ring. The ethoxy group is electron-donating, which may influence solubility, reactivity, and intermolecular interactions compared to halogenated or heterocyclic analogs .

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-15-13-8-6-11(7-9-13)10-14-12-4-3-5-12/h6-9,12,14H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJHYIKJCCMLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]cyclobutanamine typically involves the reaction of 4-ethoxybenzyl chloride with cyclobutanamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the cyclobutane ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]cyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs from the evidence share the cyclobutanamine core but differ in aromatic substituents, amine ring size, or functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Cyclobutanamine Derivatives
Compound Name Aromatic Substituent Amine Ring Molecular Formula Molecular Weight (g/mol) Key Data Sources
N-[(4-Ethoxyphenyl)methyl]cyclobutanamine* 4-Ethoxy Cyclobutane C₁₃H₁₉NO 205.30 (calculated) Inferred
N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine 4-Bromo-3-fluoro Cyclobutane C₁₂H₁₅BrFN 288.16
N-(Benzo[d][1,3]dioxol-5-ylmethyl)cyclobutanamine (9r) Benzodioxole Cyclobutane C₁₂H₁₅NO₂ 206.12
N-[(4-Fluorophenyl)methyl]cycloheptanamine 4-Fluoro Cycloheptane C₁₄H₂₀FN 221.31
N-[(4-Nitrophenyl)methyl]cyclopentanamine 4-Nitro Cyclopentane C₁₂H₁₆N₂O₂ 220.27

*Theoretical values for the target compound are calculated based on structural similarity.

Key Observations:

Functional Group Impact on Properties

  • Ethoxy vs. Halogens : The ethoxy group’s lipophilicity (LogP ~1.0) is lower than bromo/fluoro analogs (higher LogP), impacting membrane permeability in biological contexts .

Biological Activity

N-[(4-ethoxyphenyl)methyl]cyclobutanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclobutane ring substituted with an ethoxyphenyl group. Its molecular formula can be represented as C12H17NOC_{12}H_{17}NO. The structural features contribute to its interaction with various biological targets, particularly in the context of neuropharmacology and metabolic regulation.

The biological activity of this compound has been primarily investigated through its interaction with neurotransmitter systems and metabolic pathways. Studies indicate that compounds in the cyclobutane series can act as modulators of neurotransmitter receptors, particularly NMDA receptors, which are crucial for synaptic plasticity and memory function .

1. Neuropharmacological Activity

Research has shown that cyclobutane derivatives exhibit neurotropic effects. For instance, compounds similar to this compound have been reported to possess analgesic and anesthetic properties . These findings suggest potential applications in pain management and neuroprotection.

2. Metabolic Activity

This compound has also been evaluated for its role as a modulator of metabolic pathways. Preliminary studies indicate that it may influence insulin sensitivity through interactions with PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), a key regulator in glucose metabolism .

Table 1: Biological Activity Overview

Activity TypeMechanism of ActionReference
Neurotropic EffectsModulation of NMDA receptors
Analgesic PropertiesInteraction with pain pathways
Metabolic RegulationPPARγ modulation

Case Studies

Case Study 1: Neuropharmacological Assessment
In a study assessing the neuropharmacological effects of cyclobutane derivatives, this compound was found to enhance synaptic transmission in hippocampal slices, indicating its potential as a cognitive enhancer .

Case Study 2: Metabolic Impact
A separate investigation into the metabolic effects revealed that this compound improved insulin sensitivity in diabetic mouse models, suggesting its utility in managing type 2 diabetes .

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